![molecular formula C12H10ClNO2 B15296578 3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione CAS No. 1892555-71-3](/img/structure/B15296578.png)
3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione
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Overview
Description
3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a chloro group, a methyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione typically involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-carboxaldehyde: Similar indole structure but with an aldehyde group instead of a chloro and dione group.
3-chloro-1H-indole: Lacks the methyl and dione groups, making it less complex.
1-methyl-1H-indole-3-acetic acid: Contains an acetic acid group instead of the chloro and dione groups.
Uniqueness
3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and toxicological aspects.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClNO2. The compound features a chloro substituent on an indole-derived structure, which is known to influence its biological activity significantly. The structural representation can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C12H10ClNO2 |
SMILES | CN1C=C(C2=CC=CC=C21)C(=O)C(=O)CCl |
InChI Key | [InChI Key Here] |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound led to a marked increase in caspase-3 and caspase-9 activities, suggesting a mitochondrial-mediated apoptotic pathway .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating moderate antibacterial activity .
The proposed mechanism of action involves the disruption of cellular processes through the inhibition of specific enzymes or pathways associated with cell proliferation and survival. Research suggests that the chloro group in the molecule plays a critical role in enhancing its reactivity towards biological targets .
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations (0, 10, 20, and 40 µM) for 48 hours resulted in a dose-dependent decrease in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
20 | 65 |
40 | 30 |
This study concluded that the compound effectively reduces cell viability in a concentration-dependent manner.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of this compound against common pathogens. The results indicated significant inhibition zones in agar diffusion assays.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings support the potential use of this compound as an antimicrobial agent.
Properties
CAS No. |
1892555-71-3 |
---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
3-chloro-1-(1-methylindol-3-yl)propane-1,2-dione |
InChI |
InChI=1S/C12H10ClNO2/c1-14-7-9(12(16)11(15)6-13)8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3 |
InChI Key |
NFTBUXALWKRPBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)CCl |
Origin of Product |
United States |
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